sodium;5-propylcyclopenta-1,3-diene

Description

Systematic IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium 5-propylcyclopenta-1,3-dienide . This designation derives from the parent cyclopentadienyl ring, which is substituted with a propyl group at the 5-position and deprotonated to form a sodium salt. The suffix "ide" indicates the anionic nature of the cyclopentadienyl ligand, while the "sodium" prefix specifies the counterion.

The numbering of the cyclopentadienyl ring follows IUPAC guidelines, where the propyl substituent occupies the 5-position to minimize locant values for the double bonds (1,3-diene system). This nomenclature aligns with analogous alkyl-substituted cyclopentadienylmetal compounds, such as sodium isopropylcyclopentadienide.

Alternative Synonyms and Registry Numbers

Sodium 5-propylcyclopenta-1,3-diene is referenced under multiple synonyms in chemical databases and literature:

- Sodium,(1-propyl-2,4-cyclopentadien-1-yl)

- 5-Propylcyclopenta-1,3-dienylsodium

- Cyclopentadienylpropan sodium derivative

The compound is registered under the Chemical Abstracts Service (CAS) number 197381-22-9 , a unique identifier that facilitates unambiguous chemical indexing. Additional registry entries include the Nikkaji number J1.056.916H , though this is less commonly cited in contemporary literature.

Molecular Formula and Weight

The molecular formula of sodium 5-propylcyclopenta-1,3-diene is C₈H₁₁Na , reflecting an eight-carbon cyclopentadienyl framework, eleven hydrogen atoms, and one sodium atom. The molecular weight, calculated from atomic masses, is 130.163 g/mol .

| Property | Value |

|---|---|

| Molecular formula | C₈H₁₁Na |

| Molecular weight (g/mol) | 130.163 |

| Exact mass (g/mol) | 130.076 |

| LogP | 2.487 |

The exact mass (130.076 g/mol) and logarithmic partition coefficient (LogP) (2.487) are derived from computational models, indicating moderate hydrophobicity consistent with alkyl-substituted organometallic compounds. The molecular structure features a conjugated diene system, which influences its reactivity and coordination chemistry.

The sodium cation interacts with the cyclopentadienyl anion through electrostatic forces, stabilizing the compound in solid and solution states. This interaction is critical for its solubility in polar aprotic solvents such as tetrahydrofuran (THF) and dimethoxyethane, as noted in synthetic protocols for analogous cyclopentadienylsodium derivatives.

Properties

CAS No. |

197381-22-9 |

|---|---|

Molecular Formula |

C8H11Na |

Molecular Weight |

130.16 g/mol |

IUPAC Name |

sodium;5-propylcyclopenta-1,3-diene |

InChI |

InChI=1S/C8H11.Na/c1-2-5-8-6-3-4-7-8;/h3-4,6-7H,2,5H2,1H3;/q-1;+1 |

InChI Key |

YTFWOJSZMVRNKI-UHFFFAOYSA-N |

Canonical SMILES |

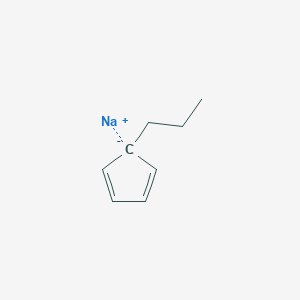

CCC[C-]1C=CC=C1.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;5-propylcyclopenta-1,3-diene typically involves the reaction of 5-propylcyclopentadiene with sodium metal. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

C8H11+Na→C8H11Na

The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium;5-propylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.

Reduction: Reduction reactions can convert it into cyclopentane derivatives.

Substitution: The sodium ion can be substituted with other metal ions or organic groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and metal halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include cyclopentadienone derivatives, cyclopentane derivatives, and various substituted cyclopentadienes.

Scientific Research Applications

Applications in Organic Synthesis

2.1. Precursor for Cyclopentadienyl Complexes

Sodium 5-propylcyclopenta-1,3-diene serves as a precursor to cyclopentadienyl metal complexes, which are pivotal in organometallic chemistry. These complexes are utilized in various catalytic processes, including:

- Metallocene Chemistry : The formation of metallocenes involves treating sodium 5-propylcyclopenta-1,3-diene with transition metal halides. For example: where M represents a transition metal such as nickel or iron .

2.2. Diels-Alder Reactions

The compound can participate in Diels-Alder reactions to synthesize complex cyclic structures, which are essential in pharmaceuticals and agrochemicals. Its reactivity allows for the formation of various substituted cyclohexenes and other derivatives .

Applications in Material Science

3.1. Polymer Synthesis

Sodium 5-propylcyclopenta-1,3-diene is employed in the synthesis of polymers through radical polymerization techniques. It can be used to create polycyclic aromatic hydrocarbons that exhibit unique electrical and optical properties, making them suitable for applications in organic electronics and photovoltaics .

3.2. Nanomaterials

Research indicates that derivatives of cyclopentadiene can be used to fabricate graphene-like materials and other nanostructures through bottom-up synthesis methods . These materials have potential applications in energy storage devices and advanced coatings.

Case Studies

4.1. Catalytic Applications

A study demonstrated the use of sodium 5-propylcyclopenta-1,3-diene in the synthesis of ferrocene derivatives, showcasing its effectiveness as a catalyst support in various organic transformations . The stability and reactivity of the resulting complexes were analyzed through spectroscopic methods.

4.2. Biological Activity

Recent investigations into cyclopentadiene derivatives have shown promising biological activities, including antimicrobial properties and potential use as anticancer agents . Sodium 5-propylcyclopenta-1,3-diene's role as a building block for these compounds highlights its importance beyond traditional chemical applications.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which sodium;5-propylcyclopenta-1,3-diene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile compound in research.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Longer alkyl chains (e.g., propyl, butyl) increase lipophilicity, enhancing compatibility with nonpolar solvents. However, steric bulk may reduce reactivity in metal coordination compared to methyl or ethyl derivatives .

- Stability : Methyl and ethyl derivatives are more stable in polar solvents, while propyl and butyl analogs are better suited for hydrocarbon environments.

- Synthesis : All derivatives are prepared similarly (alkylation of cyclopentadiene followed by deprotonation with sodium bases), but reaction conditions vary to accommodate substituent steric demands .

Comparison with Non-Sodium Cyclopentadienyl Compounds

Lithium Cyclopentadienide (C₅H₅Li)

- Reactivity : More reactive than sodium analogs due to lithium's smaller ionic radius and stronger Lewis acidity. This makes it preferable for forming highly electrophilic metallocenes .

- Hazards: Limited toxicological data; requires stringent handling (e.g., eye and skin protection) similar to sodium derivatives .

Neutral Cyclopentadienes (e.g., 5-Methylcyclopenta-1,3-diene)

- Properties : Unlike ionic sodium salts, neutral cyclopentadienes are volatile liquids with higher reactivity in Diels-Alder reactions. For example, 5-methylcyclopenta-1,3-diene (CAS 96-38-8) is used in organic synthesis but poses flammability and irritation risks .

- Safety: Neutral compounds require distinct handling (e.g., ventilation for vapors) compared to non-volatile sodium salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.